3-(2-Propynyloxy)azetidine
Overview
Description
“3-(2-Propynyloxy)azetidine” is a chemical compound with the linear formula C8H10F3NO3 . Azetidines are four-membered nitrogen-containing heterocycles that have seen increased prominence as saturated building blocks in the field of drug discovery in recent years .
Synthesis Analysis
The synthesis of azetidines can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
Azetidines are characterized by their well-defined, three-dimensional structure of sp3-rich scaffolds . This structure not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits .Chemical Reactions Analysis
The [2+2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis
The physical properties of azetidines can vary significantly depending on their regio- and stereochemistry . The stark differences in the physical properties of these compounds make them excellent potential candidates as novel solid melt-castable explosive materials, as well as potential liquid propellant plasticizers .Scientific Research Applications
Synthesis and Reactivity
3-(2-Propynyloxy)azetidine is a compound of interest in the field of organic chemistry, particularly in the synthesis and functionalization of azetidine derivatives. The reactivity of azetidines, a class of four-membered nitrogen-containing heterocycles, has been extensively studied due to their utility in synthesizing a wide range of chemical motifs and their potential applications in drug design. For instance, azetidines are synthesized from acyclic precursors like γ-haloamines and β-aminoallenes, with their ring-opening reactions affording useful amides, alkenes, and amines. These reactions enable the production of cyclic products such as piperidines, pyrrolidines, and pyrroles from azetidines, highlighting their versatility in organic synthesis (Singh & D’hooghe, 2008).
Drug Design and Medicinal Chemistry
In medicinal chemistry, azetidines serve as valuable motifs for exploring new chemical spaces and developing novel therapeutic agents. The synthesis of 3-aryl-3-sulfanyl azetidines, for example, demonstrates the potential of azetidine derivatives in drug discovery programs. These compounds are synthesized directly from azetidine-3-ols by a mild Fe-catalyzed thiol alkylation, showcasing the role of azetidines in generating new small-ring derivatives for drug design (Dubois et al., 2019).
Applications in Synthesis of Bioactive Compounds
Azetidine derivatives have also been utilized in the synthesis of bioactive compounds, including azetidine-3-carboxylic acids and their derivatives. These compounds are important intermediates in the synthesis of various therapeutics and have been explored for their in-vitro antioxidant activities. For example, novel Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and evaluated for their antioxidant potentials, demonstrating the chemical and medicinal importance of azetidine derivatives (Nagavolu et al., 2017).
Chemical Process Development and Safety Studies
In the context of chemical process development, azetidine derivatives such as 3-(Bromoethynyl)azetidine have been explored for their energetic properties and potential applications in the synthesis of active pharmaceutical ingredients (APIs). The development of scalable synthesis methods and detailed safety studies of these compounds illustrate their importance in the pharmaceutical industry and the necessity of understanding their properties for safe handling and application (Kohler et al., 2018).
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 3-(2-propynyloxy)azetidine belongs, have been reported to be used as building blocks for polyamines . These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Mode of Action
Azetidines have been reported to inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis .
Biochemical Pathways
Azetidines have been shown to interfere with the biosynthesis of mycolic acid , a crucial component of the cell wall of mycobacteria. This suggests that this compound may affect similar pathways.
Result of Action
Azetidines have been reported to inhibit the growth of mycobacteria by interfering with the biosynthesis of mycolic acid . This suggests that this compound may have similar effects.
Action Environment
The stability and efficacy of azetidines can be influenced by factors such as temperature, ph, and the presence of other substances .
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Considering the versatility and efficiency of the presented synthetic strategies, it is expected that this work will guide the development of new azetidine-based materials in the energetics space as well as other industries .
Biochemical Analysis
Cellular Effects
3-(2-Propynyloxy)azetidine has been shown to influence various cellular processes. Its effects on cell function include modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, azetidine derivatives have been reported to exhibit neuroprotective effects by modulating inflammatory responses and oxidative stress in brain cells . These effects are likely mediated through interactions with specific cellular receptors and enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, azetidines have been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing oxidative stress and apoptosis . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that azetidine derivatives can exhibit stable effects over extended periods, with minimal degradation . Long-term exposure to this compound in vitro and in vivo has been associated with sustained neuroprotective effects, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as neuroprotection and anti-inflammatory activity. At higher doses, it could potentially cause toxic or adverse effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
3-prop-2-ynoxyazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-8-6-4-7-5-6/h1,6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHBQEARYRWYJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307680 | |
Record name | 3-(2-Propyn-1-yloxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-74-5 | |
Record name | 3-(2-Propyn-1-yloxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Propyn-1-yloxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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